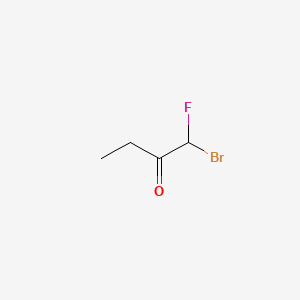

1-Bromo-1-Fluoro-2-Butanone

Description

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds, particularly those containing fluorine and bromine, play a pivotal role in numerous areas of chemical science, from pharmaceuticals and agrochemicals to materials science. The introduction of halogens into an organic framework can dramatically alter the molecule's physical, chemical, and biological properties.

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement makes them highly valuable and versatile intermediates in organic synthesis. evitachem.com The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the halogen atom can act as a good leaving group, facilitating a wide range of substitution and elimination reactions.

These compounds serve as precursors for the synthesis of a diverse array of more complex molecules, including various heterocyclic compounds which are often the core structures of biologically active molecules. evitachem.com

The simultaneous presence of both a fluorine and a bromine atom on the α-carbon of a ketone, as in 1-Bromo-1-Fluoro-2-Butanone, introduces a unique set of chemical properties. Fluorine, being the most electronegative element, exerts a strong inductive effect, which can influence the reactivity of the carbonyl group and the adjacent C-Br bond. The combination of a highly electronegative but poor leaving group (fluorine) and a good leaving group (bromine) on the same carbon atom creates a center with distinct and potentially selective reactivity towards different reagents. This co-substitution can lead to unique reaction pathways that are not observed in ketones with only one type of halogen.

Historical Overview of Research on Halogenated Ketones

The study of halogenated ketones has a long and rich history, with continuous advancements in synthetic methodologies.

The synthesis of α-haloketones has evolved significantly from early methods that often relied on the direct halogenation of ketones using elemental halogens like bromine (Br₂) or chlorine (Cl₂). While effective, these methods can sometimes lack selectivity and produce hazardous byproducts.

Over the years, a plethora of milder and more selective halogenating agents have been developed. These include N-halosuccinimides (such as NBS for bromination and NCS for chlorination), which offer better control over the reaction and are easier to handle. The development of catalytic methods, including both metal-catalyzed and organocatalyzed approaches, has further refined the synthesis of α-haloketones, allowing for greater efficiency and, in some cases, enantioselective halogenation.

Table 1: Comparison of Halogenation Methods for Ketones

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Halogenation | Br₂, Cl₂ | Readily available reagents | Lack of selectivity, harsh conditions, corrosive byproducts |

| N-Halosuccinimides | NBS, NCS | Milder conditions, improved selectivity | Stoichiometric amounts of reagent needed |

The introduction of fluorine into organic molecules presents unique challenges due to the high reactivity of elemental fluorine and the often-harsh conditions required for traditional fluorination methods. The development of electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), has been a major breakthrough, allowing for the direct fluorination of a wide range of substrates, including ketones, under much milder conditions.

Nucleophilic fluorination methods, employing sources of fluoride (B91410) ions like potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), are also widely used, particularly for the synthesis of fluoro-organics via substitution reactions. The choice between electrophilic and nucleophilic fluorination strategies depends on the specific substrate and the desired outcome.

Scope and Research Focus on this compound

Despite the rich chemistry of α-haloketones, specific research on this compound is conspicuously absent from the scientific literature. To fully understand the chemical utility of this compound, dedicated research is required in several key areas:

Synthesis: The development of a reliable and efficient synthetic route to this compound is the first critical step. This would likely involve the sequential halogenation of 2-butanone (B6335102) or a related precursor, requiring careful control of reaction conditions to achieve the desired geminal bromo-fluoro substitution.

Spectroscopic Characterization: Detailed spectroscopic analysis is essential to confirm the structure and purity of the compound. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would reveal the number and connectivity of the hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) and potentially for the C-Br and C-F bonds.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Reactivity Studies: A thorough investigation of the reactivity of this compound would be necessary to explore its potential as a synthetic building block. Key areas of investigation would include its reactions with various nucleophiles, its behavior under different reaction conditions (e.g., acidic, basic, thermal), and its potential to undergo rearrangements or other transformations.

The lack of such fundamental data currently limits the application of this compound in synthetic chemistry. Future research efforts directed at these areas will be crucial for unlocking the potential of this unique halogenated ketone.

Rationale for Investigating a Specific Geminal Bromo-Fluoro Ketone

The investigation into specific geminal bromo-fluoro ketones like this compound is driven by their potential as versatile building blocks in organic synthesis. These compounds serve as precursors for the creation of more complex molecules, including those with significant biological activity. nih.govresearchgate.net The introduction of a fluorine atom into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. Therefore, compounds like this compound are valuable reagents for the synthesis of fluorinated organic molecules. thieme-connect.com

Furthermore, the distinct reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective transformations, providing a pathway to a variety of functionalized products. The ability to act as a bifunctional electrophile opens up avenues for the construction of diverse molecular architectures, including heterocyclic compounds which are prevalent in pharmaceuticals. nih.gov Research into these specific ketones is crucial for developing new synthetic methodologies and accessing novel chemical entities.

Overview of Unique Reactivity and Synthetic Potential

The unique reactivity of geminal bromo-fluoro ketones stems from the presence of two different halogen atoms and a ketone functional group. This arrangement provides multiple reaction sites for nucleophiles and bases. nih.gov The carbon-bromine bond is generally more labile than the carbon-fluorine bond, allowing for selective nucleophilic substitution or metal-catalyzed coupling reactions at the bromine-bearing carbon.

One of the key synthetic applications of α-bromo-α-fluoroketones is their use in coupling reactions. For instance, nickel-catalyzed coupling reactions with arylboronic acids have been developed to form new carbon-carbon bonds, leading to the synthesis of α-fluoroketones. nih.govacs.orgacs.org This methodology provides an efficient route to valuable 2-fluoro-1,2-diarylethanones. nih.govacs.org

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Fluoro-1-phenyl-2-(p-tolyl)ethan-1-one | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-2-(4-methoxyphenyl)-1-phenylethan-1-one | 92 |

| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-2-fluoro-1-phenylethan-1-one | 78 |

| Table 1: Examples of Nickel-Catalyzed Coupling of an α-Bromo-α-fluoroketone with Various Arylboronic Acids. |

Furthermore, these compounds can undergo nucleophilic substitution reactions with a variety of nucleophiles, including thiophenols and phenols, to yield α-fluoro-β-ketosulfides and α-fluoro-β-ketone ethers, respectively. thieme-connect.com These reactions often proceed under mild conditions with good functional group tolerance.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Thiophenol | 2-Fluoro-1-phenyl-2-(phenylthio)ethan-1-one | 93 |

| 2 | 4-Methylthiophenol | 2-Fluoro-1-phenyl-2-((4-methylphenyl)thio)ethan-1-one | 91 |

| 3 | Phenol | 2-Fluoro-2-phenoxy-1-phenylethan-1-one | 85 |

| Table 2: Nucleophilic Substitution Reactions of an α-Bromo-α-fluoroketone. |

The synthetic potential of geminal bromo-fluoro ketones is also evident in their use as precursors for the synthesis of geminal bromofluoroalkenes through Wittig-type reactions. nih.govresearchgate.net These alkenes are valuable intermediates for the synthesis of monofluoroalkenes, which are considered isosteres of amide bonds in medicinal chemistry. researchgate.net

The diverse reactivity of compounds like this compound makes them highly valuable intermediates in organic synthesis, enabling the construction of a wide array of complex and functionally rich molecules.

Structure

3D Structure

Properties

Molecular Formula |

C4H6BrFO |

|---|---|

Molecular Weight |

168.99 g/mol |

IUPAC Name |

1-bromo-1-fluorobutan-2-one |

InChI |

InChI=1S/C4H6BrFO/c1-2-3(7)4(5)6/h4H,2H2,1H3 |

InChI Key |

CCBSNUUXPMXMSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(F)Br |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Reactivity of 1 Bromo 1 Fluoro 2 Butanone

Electrophilic and Nucleophilic Character of the Alpha-Carbon

The α-carbon in 1-bromo-1-fluoro-2-butanone, bonded to both a bromine and a fluorine atom, exhibits significant electrophilic character. This is a consequence of the strong electron-withdrawing inductive effects of the adjacent carbonyl group and the two halogen substituents. This electron deficiency makes the α-carbon a prime target for attack by nucleophiles.

The presence of halogen atoms on the α-carbon significantly enhances the reactivity of the adjacent carbonyl group. The halogens, being highly electronegative, pull electron density away from the α-carbon. This inductive effect is transmitted to the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack compared to an unhalogenated ketone. This activation is a general feature of α-haloketones and is pronounced in this compound due to the presence of two halogens.

The presence of two different halogens geminally substituted on the α-carbon introduces complex stereoelectronic effects that influence the molecule's conformation and reactivity. Fluorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect. Conversely, bromine is larger and more polarizable.

Conformational analysis of α-haloketones suggests that the most stable arrangement often involves the alignment of the carbon-halogen bond with the carbonyl group. This alignment allows for favorable orbital overlap between the σ* orbital of the C-X bond and the π system of the carbonyl group. In the case of this compound, there will be a conformational preference that balances the steric and electronic effects of both the bromine and fluorine atoms. This preferred conformation will, in turn, affect the accessibility of the α-carbon and the carbonyl carbon to incoming nucleophiles, thereby influencing the reaction pathways and rates.

Nucleophilic Substitution Reactions (SN2 and SN1 Pathways)

The electron-deficient α-carbon of this compound is highly susceptible to nucleophilic substitution. These reactions can theoretically proceed through either an SN1 or SN2 mechanism. However, for α-haloketones, the SN2 pathway is strongly favored. The formation of a carbocation at the α-position to a carbonyl group is energetically unfavorable due to the electron-withdrawing nature of the carbonyl, which would destabilize the adjacent positive charge. Consequently, SN1 reactions are generally not observed.

The SN2 reaction at the α-carbon of α-haloketones is notably accelerated compared to the corresponding reaction in alkyl halides. This enhancement is attributed to the electronic stabilization of the transition state through orbital overlap with the adjacent carbonyl group.

In nucleophilic substitution reactions involving this compound, the bromide ion is a significantly better leaving group than the fluoride (B91410) ion. This difference is a key factor in determining the outcome of such reactions. The superior leaving group ability of bromide can be attributed to two main factors:

Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) bond, requiring less energy to break.

Anion Stability: The bromide ion (Br⁻) is larger and more polarizable than the fluoride ion (F⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion in solution.

| Property | Fluorine (F) | Bromine (Br) |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Carbon-Halogen Bond Dissociation Energy (in CH₃-X) | ~485 kJ/mol | ~293 kJ/mol |

| Ionic Radius of Halide (X⁻) | 133 pm | 196 pm |

| Basicity of Halide (X⁻) | Weaker Base | Stronger Base |

This table presents generalized data for comparison.

Due to these factors, nucleophilic substitution reactions on this compound will almost exclusively result in the displacement of the bromide ion, with the fluoride atom remaining attached to the α-carbon.

Nucleophilic attack on this compound can occur at two primary electrophilic sites: the carbonyl carbon and the α-carbon. The regioselectivity of the reaction is dependent on the nature of the nucleophile.

Hard Nucleophiles: Hard nucleophiles, such as alkoxides or amines, which are characterized by a high charge density, will tend to attack the harder electrophilic center, which is the carbonyl carbon. This can lead to addition reactions or, in the presence of a base, reactions involving the enolate.

Soft Nucleophiles: Softer nucleophiles, such as iodide or thiolate ions, which are more polarizable, will preferentially attack the softer electrophilic center, the α-carbon, leading to SN2 displacement of the bromide ion.

The steric hindrance around the electrophilic centers also plays a role. Bulky nucleophiles may favor attack at the less sterically hindered position. In the case of this compound, the primary mode of reaction for many nucleophiles is the SN2 displacement of bromide.

The bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions, particularly in the presence of a base. One of the most significant reactions of this type for α-haloketones is the Favorskii rearrangement .

In the context of this compound, treatment with a base (like an alkoxide) can lead to the deprotonation of the α'-carbon (the CH₂ group), forming an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the bromide ion to form a fluorinated cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base on the cyclopropanone ring, followed by ring-opening, would lead to a rearranged carboxylic acid derivative (an ester if an alkoxide is used).

Another potential intramolecular pathway, especially under basic conditions, could involve the initial attack of a nucleophile at the carbonyl carbon to form a tetrahedral intermediate. This intermediate could then undergo an internal displacement of the bromide to form a fluoro-epoxide. Such epoxides are often reactive intermediates that can be opened to form various products. The specific pathway followed would depend on the reaction conditions and the nature of the base/nucleophile used.

Carbonyl Group Transformations

The carbonyl group in this compound is a key site of reactivity, susceptible to attack by nucleophiles. The electron-withdrawing effects of the adjacent bromine and fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition compared to a non-halogenated ketone. nih.gov

Nucleophilic addition to the carbonyl group of this compound is a fundamental transformation. A variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that can participate in addition reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride), and heteroatomic nucleophiles (e.g., amines, alcohols). The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol product.

The presence of the α-bromo and α-fluoro substituents is expected to influence the stereochemical outcome of these addition reactions. The steric bulk of the bromine atom, which is larger than the fluorine atom, may direct the incoming nucleophile to the opposite face of the carbonyl group, potentially leading to diastereoselectivity.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | 1-Bromo-1-fluoro-2-butanol |

| Alkyl (R⁻) | Methylmagnesium bromide (CH₃MgBr) | 2-(Bromofluoromethyl)-2-pentanol |

| Phenyl (Ph⁻) | Phenyllithium (PhLi) | 1-Bromo-1-fluoro-2-phenyl-2-butanol |

A significant rearrangement reaction for α-haloketones is the Favorskii rearrangement, which typically occurs in the presence of a base. whiterose.ac.uk This reaction involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative, often with a rearranged carbon skeleton.

For this compound, treatment with a base such as sodium hydroxide (B78521) would be expected to initiate the Favorskii rearrangement. The mechanism would likely proceed as follows:

Enolate Formation: A base abstracts an acidic α'-proton from the carbon on the other side of the carbonyl group to form an enolate.

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the α-carbon, displacing the better leaving group, which is the bromide ion. This results in the formation of a fluorinated cyclopropanone intermediate.

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the strained cyclopropanone ring.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane (B1198618) ring to form a more stable carbanion.

Protonation: Protonation of the carbanion yields the final carboxylic acid product.

Given the structure of this compound, the Favorskii rearrangement would be predicted to produce 2-fluoro-2-methylpropanoic acid.

Elimination Reactions

The presence of halogens on the α-carbon and hydrogens on the adjacent carbon atoms makes this compound a substrate for elimination reactions, particularly dehydrohalogenation.

Treatment of α-haloketones with a base can lead to the elimination of a hydrogen halide (HX) to form an α,β-unsaturated ketone. libretexts.org In the case of this compound, there are two potential leaving groups (Br⁻ and F⁻) and acidic protons on the adjacent methylene (B1212753) group.

Due to the significantly better leaving group ability of bromide compared to fluoride, dehydrobromination is the more probable pathway. The reaction would likely proceed via an E2 mechanism, where a base abstracts a proton from the C3 position, and the bromide ion is concurrently eliminated, leading to the formation of 1-fluoro-1-buten-2-one.

Table 2: Potential Dehydrohalogenation Products of this compound

| Base | Major Product | Minor Product (if any) |

|---|---|---|

| Sodium ethoxide in ethanol | 1-Fluoro-1-buten-2-one | 1-Bromo-1-buten-2-one |

Note: The major product is predicted based on the superior leaving group ability of bromide. The formation of the bromo-enone would require the elimination of the much less favorable fluoride leaving group.

While not a direct reaction of this compound itself, the synthesis of vinyl halides is a related transformation that provides context for its potential reactivity. Vinyl fluorides are valuable synthetic intermediates and can be prepared through various methods, including the elimination of HX from polyhalogenated precursors. For instance, dehydrohalogenation of vicinal dihalides or geminal dihalides can yield vinyl halides.

The formation of a vinyl fluoride from a precursor related to this compound could, for example, involve the reduction of the ketone to an alcohol, followed by elimination. The presence of the fluorine atom would influence the regioselectivity and stereoselectivity of such elimination reactions.

Radical Reactions and Their Mechanisms

Free radical reactions involving this compound could be initiated by radical initiators (e.g., AIBN) or by UV light. The stability of the resulting radical intermediate is a key factor in determining the course of the reaction.

The α-carbon of this compound is substituted with both a bromine and a fluorine atom. Homolytic cleavage of the C-Br bond is more likely than cleavage of the C-F bond due to the lower bond dissociation energy of the C-Br bond. This would lead to the formation of an α-fluoro-α-keto radical.

This radical could then participate in a variety of reactions, such as:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a suitable donor, leading to the formation of 1-fluoro-2-butanone.

Addition to Alkenes: The radical could add to a carbon-carbon double bond, initiating a radical polymerization or addition reaction.

Dimerization: Two radicals could combine to form a dimer.

The stability of the α-fluoro-α-keto radical would be influenced by the opposing effects of the electronegative fluorine and carbonyl groups (destabilizing through inductive withdrawal) and potential resonance stabilization involving the carbonyl group.

Homolytic Cleavage of C-Br and C-F Bonds

Homolytic cleavage is a process where a covalent bond breaks, and each fragment retains one of the originally shared electrons, leading to the formation of two radicals. In the case of this compound, the selective cleavage of either the Carbon-Bromine (C-Br) or Carbon-Fluorine (C-F) bond is dictated by their respective bond dissociation energies (BDE). Bond energy is the measure of energy required to break one mole of a specific covalent bond in the gaseous state. chemguideforcie.co.uklibretexts.org

The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is considerably weaker. chemguideforcie.co.uk This significant difference in bond strength means that under conditions that promote homolytic cleavage, such as photolysis (exposure to light) or thermolysis (application of heat), the C-Br bond will break preferentially. libretexts.org The energy input required to cleave the C-Br bond is substantially lower than that needed for the C-F bond.

The selective homolytic cleavage of the C-Br bond in this compound results in the formation of a bromine radical (Br•) and a 1-fluoro-2-oxobutan-1-yl radical intermediate. The stronger C-F bond remains intact during this process.

Table 1: Comparison of Average Bond Dissociation Energies

This table presents the average bond energies for carbon-halogen bonds, illustrating the notable strength of the C-F bond compared to the C-Br bond.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 quora.comutexas.edu |

| C-Cl | ~339 utexas.edu |

| C-Br | ~276-285 quora.comutexas.edu |

| C-I | ~213-240 quora.comutexas.edu |

Interception of Radical Intermediates

Once the 1-fluoro-2-oxobutan-1-yl radical (an α-keto radical) is generated, it is a highly reactive intermediate that can be "intercepted" or trapped by various molecules to form new, more complex products. libretexts.orgnih.gov The specific outcome of the reaction depends on the conditions and the other reagents present.

Common pathways for the interception of such α-keto radicals include:

Hydrogen Abstraction: In the presence of a suitable hydrogen donor, the radical can abstract a hydrogen atom to form the reduced product, 1-fluoro-2-butanone. Reagents like tributyltin hydride (Bu₃SnH) are effective hydrogen donors for such transformations. libretexts.org

Addition to Unsaturated Systems: The radical can add across carbon-carbon double or triple bonds. This reaction is a powerful method for forming new carbon-carbon bonds, allowing the α-keto radical to be coupled with various alkenes or alkynes. libretexts.org

Coupling and Dimerization: In the absence of other trapping agents, two α-keto radicals can combine, or dimerize, to form a 1,2-difluoro-1,2-diacetyl-diethyl-like species. nih.gov Metal-mediated reactions can also facilitate the coupling of the α-keto radical with other organic fragments. nih.gov

Reaction with Molecular Oxygen: The radical can react with molecular oxygen (O₂), a diradical, which can lead to the formation of α-hydroxy ketones after subsequent reaction steps. bwise.krresearchgate.net

Cyclization: If the ketone contains an appropriately positioned internal alkene or alkyne, the generated radical can undergo an intramolecular cyclization to form cyclic products. nih.gov

The versatility of the α-keto radical intermediate makes this compound a potentially useful building block in synthetic organic chemistry for constructing complex molecular architectures.

Table 2: Examples of Reactions Involving α-Keto Radical Interception

This table summarizes various ways α-keto radicals, similar to the one derived from this compound, can be intercepted.

| Radical Source | Intercepting Agent / Reaction Type | Resulting Product Type |

| α-Bromo Ketone | Hydrogen Donor (e.g., Bu₃SnH) libretexts.org | Dehalogenated Ketone |

| α-Bromo Ketone | Alkene/Alkyne libretexts.org | Carbon-Carbon Bond Adduct |

| Enolate (via oxidation) | Dimerization nih.gov | 1,4-Dicarbonyl Compound |

| α-Bromo Ketone | Molecular Oxygen (O₂) bwise.krresearchgate.net | α-Hydroxy Ketone |

| α-Bromo Ester | Intramolecular Cyclization nih.gov | Cyclic Ketone |

Iv. Stereochemical Considerations in Synthesis and Reactivity

Chiral Center at C-1 of 1-Bromo-1-Fluoro-2-Butanone

The C-1 carbon of this compound is a stereogenic center, commonly referred to as a chiral center. This is because it is bonded to four different substituents: a bromine atom, a fluorine atom, a hydrogen atom, and a butanoyl group (-C(O)CH₂CH₃). The presence of this chiral center means that the molecule is not superimposable on its mirror image.

These two non-superimposable mirror-image forms are called enantiomers. Consequently, this compound can exist as a pair of enantiomers: (R)-1-bromo-1-fluoro-2-butanone and (S)-1-bromo-1-fluoro-2-butanone. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and will not rotate plane-polarized light. The synthesis of this compound without the use of chiral catalysts or auxiliaries typically results in such a racemic mixture. The challenge for synthetic chemists lies in developing methods that can selectively produce one enantiomer over the other, a process known as asymmetric synthesis.

Enantioselective and Diastereoselective Synthesis

Achieving control over the stereochemistry at the C-1 position is crucial for applications where a single enantiomer is required. Enantioselective synthesis of α-haloketones can be approached through several strategies, primarily involving asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric Catalysis for Alpha-Halogenation

Asymmetric catalysis is a powerful tool for creating chiral molecules. In the context of this compound, this would involve the stereoselective halogenation of a precursor ketone. Organocatalysis, in particular, has emerged as a highly effective method for the enantioselective α-functionalization of carbonyl compounds. rsc.orgresearchgate.net

The general strategy involves the reaction of an enamine or enolate, generated from the parent ketone (2-butanone) and a chiral amine catalyst, with an electrophilic halogen source. For a compound like this compound, a sequential halogenation approach would be necessary. For instance, an enantioselective fluorination of 2-butanone (B6335102) could be followed by a diastereoselective bromination, or vice versa.

Recent advancements have demonstrated the utility of cinchona alkaloid-based primary amine catalysts for the highly enantioselective α-fluorination of cyclic ketones. nih.gov Similar catalytic systems, employing chiral secondary amines like diphenylpyrrolidine, have been successful in the α-bromination of aldehydes and ketones, achieving high enantiomeric excess (ee). rsc.org

Table 1: Examples of Organocatalyzed Asymmetric α-Halogenation of Ketones

| Catalyst Type | Substrate | Halogen Source | Enantiomeric Excess (ee) |

| C₂-symmetric imidazolidine | Ketones | N-Bromosuccinimide (NBS) | Up to 94% |

| Cinchona alkaloid derivative | Cyclic Ketones | N-Fluorobenzenesulfonimide (NFSI) | Up to 99% |

| Diphenylpyrrolidine | Aldehydes | N-Bromosuccinimide (NBS) | Up to 96% |

This table presents generalized findings from organocatalytic halogenations, adaptable for the synthesis of chiral this compound. nih.govrsc.org

Chiral Auxiliaries in Synthesis

Another established method for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a precursor molecule. researchgate.netresearchgate.net The chiral environment created by the auxiliary would then direct the diastereoselective addition of the halogen atoms at the α-position. The steric hindrance imposed by the auxiliary blocks one face of the enolate intermediate, forcing the electrophilic halogen to attack from the less hindered face. researchgate.net This process, performed sequentially with a fluorinating and a brominating agent, would lead to the formation of the desired α-bromo-α-fluoro product with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched this compound.

Stereochemical Outcome of Nucleophilic Displacements

The C-1 carbon of this compound is an electrophilic center, susceptible to attack by nucleophiles. Such reactions can lead to the displacement of one of the halogen atoms. The stereochemical outcome of these nucleophilic substitution reactions is of significant interest.

Inversion of Configuration (Sₙ2) vs. Retention

In nucleophilic substitution reactions, the Sₙ2 mechanism is characterized by a backside attack of the nucleophile on the carbon center, leading to an inversion of the stereochemical configuration. weebly.com Given that bromide is generally a better leaving group than fluoride (B91410) due to its larger size and greater polarizability, it is the more likely halogen to be displaced. pearson.com

If a nucleophile attacks the C-1 carbon of a single enantiomer of this compound, an Sₙ2 displacement of the bromide ion would result in the formation of a product with an inverted configuration at C-1. For example, the reaction of (R)-1-bromo-1-fluoro-2-butanone with a nucleophile (Nu⁻) would yield (S)-1-fluoro-1-Nu-2-butanone.

However, the reactivity of α-halo ketones can be complex. researchgate.net The adjacent carbonyl group can influence the reaction mechanism. While a classic Sₙ2 pathway leads to inversion, mechanisms involving carbocation intermediates (Sₙ1-like) would lead to racemization. Retention of configuration is also possible through mechanisms involving double inversion, though this is less common in this specific context. The actual outcome depends on the specific nucleophile, solvent, and reaction conditions.

Diastereomeric Ratio Control in Addition Reactions

When the chiral center is adjacent to a carbonyl group, as in this compound, it can direct the stereochemical outcome of nucleophilic additions to the carbonyl carbon. The addition of a nucleophile (e.g., a Grignard reagent or an organolithium) to the carbonyl group creates a new stereocenter at C-2. The product will therefore be one of two possible diastereomers (syn or anti).

The stereoselectivity of such additions is often rationalized by empirical models like the Felkin-Anh or Cram-chelation models. academie-sciences.fracademie-sciences.fr These models predict the major diastereomer formed by considering the steric and electronic effects of the substituents on the adjacent chiral α-carbon. The nucleophile is predicted to attack the carbonyl carbon from the least sterically hindered trajectory. weebly.comacademie-sciences.fr

For this compound, the relative sizes and electronegativities of the bromine and fluorine atoms would influence the preferred conformation of the molecule and thus the facial selectivity of the nucleophilic attack. Controlling the diastereomeric ratio in these addition reactions is a key synthetic challenge, often influenced by the choice of nucleophile and the presence of chelating metals. nih.govnih.gov

V. Theoretical and Computational Studies of 1 Bromo 1 Fluoro 2 Butanone

Electronic Structure Analysis

The electronic structure of 1-Bromo-1-Fluoro-2-Butanone is significantly influenced by the high electronegativity of the fluorine and bromine atoms and the electron-withdrawing nature of the carbonyl group. This creates a unique and complex electronic environment that dictates the molecule's physical properties and chemical behavior.

Table 1: Predicted Ground State Properties of this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Lengths | ||

| C=O | ~1.20 Å | Typical carbonyl double bond length, slightly shortened by inductive effects. |

| C-F | ~1.35 Å | Strong and short bond due to fluorine's high electronegativity. |

| C-Br | ~1.94 Å | Longer and weaker than the C-F bond. |

| Cα-C(O) | ~1.51 Å | Shortened C-C single bond due to electron-withdrawing groups. |

| Bond Angles | ||

| F-C-Br | ~109.5° | Approximates tetrahedral geometry, influenced by steric and electronic repulsion. |

| O=C-Cα | ~120° | Typical angle for sp² hybridized carbonyl carbon. |

| Dipole Moment | High | Expected to be significant due to the cumulative effect of the polar C=O, C-F, and C-Br bonds. |

Note: The values in this table are illustrative and represent typical data derived from computational studies on structurally similar α-haloketones.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by analyzing their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the carbonyl group and the halogens significantly lowers the energy of the LUMO. This LUMO is primarily localized on the carbonyl carbon and the α-carbon, making both sites highly electrophilic and susceptible to attack by nucleophiles. The HOMO, conversely, would be associated with the lone pairs on the oxygen and halogen atoms. The inductive effects of the halogens enhance the electrophilicity of the α-carbon, a key factor in its reactivity. nih.gov

Table 2: Conceptual FMO Analysis for this compound

| Orbital | Primary Location | Predicted Energy Level | Implication for Reactivity |

|---|---|---|---|

| HOMO | Oxygen and Halogen Lone Pairs | Low | Moderate nucleophilicity/basicity at the carbonyl oxygen. |

| LUMO | Carbonyl Carbon and α-Carbon | Very Low | High electrophilicity at both carbons, making them susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Small | Small | Indicates high chemical reactivity. |

Note: This table is a conceptual representation based on established principles of FMO theory as applied to α-haloketones.

Conformational Analysis and Preferences

The three-dimensional arrangement of atoms in this compound is not static. Rotation around the single bonds, particularly the Cα-C(O) bond, gives rise to various conformers with different energies and populations. The conformational preferences are dictated by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation.

The presence of both a bromine and a fluorine atom on the α-carbon profoundly influences the molecule's preferred geometry. The conformation of α-haloketones is often described by the dihedral angle between the carbonyl group and the C-X bond. In this compound, repulsive forces between the lone pairs of the halogens and the electron-rich C=O π-orbital play a significant role. beilstein-journals.org

Computational studies on related α-fluoroketones suggest that conformations where the C-F bond is orthogonal to the carbonyl group are disfavored. nih.gov This is attributed to repulsion between the non-polarizable lone pairs of fluorine and the carbonyl π-system. beilstein-journals.org The larger and more polarizable bromine atom may experience less repulsion. Furthermore, electrostatic interactions, including dipolar forces and potential nonclassical hydrogen bonding, can stabilize certain geometries over others. nih.gov The competition between the steric bulk of bromine and the strong dipole of the C-F bond leads to a complex potential energy surface with several local minima.

The energy required to rotate around the Cα-C(O) bond is known as the rotational barrier. The height of this barrier determines the rate of interconversion between different conformers at a given temperature. The most stable conformations, or equilibrium conformations, reside at the minima of the potential energy surface.

For this compound, the most stable conformer will likely seek to minimize the dipole moment and steric repulsion. This often results in a gauche or anti arrangement where the bulky bromine atom is positioned away from the ethyl group. Theoretical calculations on similar molecules suggest that conformations with small dihedral angles between the carbonyl oxygen and a halogen are generally destabilized due to electrostatic repulsion. beilstein-journals.org The trans-conformation (halogen anti-periplanar to the carbonyl) is often favorable for monofluorinated ketones, but the presence of a second, larger halogen complicates this preference. beilstein-journals.org

Table 3: Hypothetical Relative Energies of Key Conformations for this compound

| Conformer (Dihedral Angle O=C-Cα-X) | Description | Predicted Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer A (X=Br, Angle ≈ 180°) | Bromine is anti to the carbonyl oxygen. | 0.0 | Most Stable (Reference) |

| Conformer B (X=F, Angle ≈ 180°) | Fluorine is anti to the carbonyl oxygen. | 0.5 - 1.5 | Less Stable |

| Conformer C (X=Br, Angle ≈ 60°) | Bromine is gauche to the carbonyl oxygen. | 1.0 - 2.5 | Intermediate Stability |

Note: These energy values are illustrative estimates based on conformational analyses of related α-haloketones and are intended to demonstrate the principles of rotational barriers and conformational stability.

Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. For α-haloketones like this compound, reactions with nucleophiles can proceed through several channels, including nucleophilic addition to the carbonyl group and nucleophilic substitution at the α-carbon. nih.govresearchgate.net

DFT calculations on the reaction of α-bromoacetophenones with hydroxide (B78521) ions have shown that a single transition state can sometimes lead to both carbonyl addition and direct substitution products through a process called path bifurcation. nih.govresearchgate.net This highlights the complexity of the reactivity of these substrates.

In the case of this compound, a key mechanistic question is the competition between the two halogen atoms as leaving groups in SN2 reactions. Bromide is generally a much better leaving group than fluoride (B91410) due to its larger size, greater polarizability, and the lower strength of the C-Br bond compared to the C-F bond. Therefore, computational studies would be expected to show a significantly lower activation barrier for the displacement of bromide by a nucleophile. Another possible pathway is the Favorskii rearrangement, which would involve the abstraction of a proton from the methylene (B1212753) (CH₂) group, followed by intramolecular cyclization and rearrangement. Theoretical studies can calculate the energies of the transition states for each of these potential pathways, thereby predicting the most likely reaction products under different conditions.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of understanding chemical reactivity, providing a framework for calculating reaction rates from the properties of the transition state structure. For this compound, key transformations of interest include nucleophilic substitution at the α-carbon and reduction of the carbonyl group. Computational analysis of the transition states for these reactions reveals the electronic and steric factors that govern their kinetics.

For instance, in a nucleophilic substitution reaction, the transition state geometry, activation energy, and vibrational frequencies can be calculated. These parameters provide a detailed picture of the reaction mechanism. The nature of the nucleophile and the solvent can be computationally varied to predict their influence on the reaction rate and outcome.

Table 1: Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Chloride (Cl⁻) | Acetonitrile | 18.5 |

| Methoxide (CH₃O⁻) | Methanol | 15.2 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

Computational Modeling of Stereoselective Pathways

The chiral center at the α-carbon of this compound makes it a key substrate for stereoselective reactions. Computational modeling is invaluable for predicting and explaining the stereochemical outcome of reactions such as the reduction of the carbonyl group to form diastereomeric alcohols. By calculating the energies of the transition states leading to the different stereoisomeric products, the preferred reaction pathway can be determined.

For example, the reduction of the ketone with a hydride source can proceed through different transition state geometries, often referred to as Felkin-Anh models. The relative energies of these transition states dictate the diastereoselectivity of the reaction.

Table 2: Calculated Transition State Energies for Hydride Reduction of this compound

| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS-1 (leading to syn-alcohol) | 0.0 | syn-alcohol |

Note: The data in this table is illustrative. The relative energies determine the diastereomeric excess.

Spectroscopic Property Prediction and Interpretation

Computational methods are also highly effective in predicting and interpreting spectroscopic data. This is particularly useful for complex molecules like this compound, where spectral analysis can be challenging.

NMR Chemical Shifts and Coupling Constants (e.g., ¹H, ¹³C, ¹⁹F NMR)

The prediction of NMR parameters through computational modeling has become a standard tool in structural elucidation. walisongo.ac.id By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts and spin-spin coupling constants. walisongo.ac.id These predictions are invaluable for assigning signals in experimental spectra and for confirming the structure of reaction products. walisongo.ac.id The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| ¹H (CH) | 6.2 | J(H-F) = 48.5 |

| ¹³C (CHBrF) | 85.0 | J(C-F) = 310.0, J(C-Br) = 25.0 |

| ¹⁹F | -180.0 | J(F-H) = 48.5 |

| ¹H (CH₂) | 2.8 | |

| ¹³C (CH₂) | 35.0 | |

| ¹H (CH₃) | 1.1 | |

| ¹³C (CH₃) | 8.0 |

Note: The data in this table is illustrative and based on typical ranges for similar functional groups.

Vibrational Spectroscopy (IR, Raman) for Conformational Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and conformational landscape. nih.gov Computational chemistry can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov By comparing the calculated spectra with experimental data, it is possible to identify the different conformers present in a sample and to assign the observed vibrational bands to specific molecular motions. nih.gov This is particularly useful for flexible molecules that can exist in multiple conformations.

Table 4: Calculated Vibrational Frequencies for the Carbonyl Stretch in Different Conformers of this compound

| Conformer | C=O Stretch Frequency (cm⁻¹) (IR) | C=O Stretch Frequency (cm⁻¹) (Raman) |

|---|---|---|

| gauche | 1735 | 1734 |

Note: The data in this table is illustrative and shows how vibrational frequencies can differ between conformers.

Vi. Synthetic Utility As a Building Block

Precursor to Fluorinated and Brominated Compounds

The dual halogenation at the α-position of 1-bromo-1-fluoro-2-butanone provides a strategic entry point for the synthesis of a variety of halogenated organic molecules. The differential reactivity of the carbon-bromine and carbon-fluorine bonds, along with the reactivity of the carbonyl group, can be exploited to selectively introduce further functionalization, leading to a range of valuable monofluorinated and monobrominated derivatives, including substituted alcohols and amines.

This compound is an excellent starting material for synthesizing derivatives that retain either the fluorine or bromine atom, or both, while modifying other parts of the molecule. The carbon-bromine bond is significantly more labile than the carbon-fluorine bond, allowing for selective nucleophilic substitution of the bromide. This selective reactivity is a cornerstone for creating new monofluorinated compounds. For instance, reaction with various nucleophiles can displace the bromide to introduce new functionalities at the α-position.

Furthermore, reactions can be directed at the carbonyl group or the α'-position. Reduction of the carbonyl or its conversion to an imine, followed by further reactions, can yield a variety of derivatives while keeping the bromo-fluoro-methyl group intact. Additionally, the protons on the α'-carbon (the CH2 group) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

A cobalt-catalyzed reaction between α-bromo-α-fluoroketones and alkynes has been developed for the synthesis of bromomonofluoroallyl ketones, demonstrating a pathway to more complex fluorinated and brominated structures. rawdatalibrary.net While the C-F bond is generally robust, biocatalytic approaches using enzymes like transaminases have shown the potential for hydrodefluorination of α-fluoroketones, offering a method for selective C-F bond cleavage under mild, aqueous conditions. whiterose.ac.ukresearchgate.net

Table 1: Potential Monofluorinated and Monobrominated Derivatives from this compound

| Precursor | Reagent/Condition | Product Type | Potential Derivative |

|---|---|---|---|

| This compound | Nucleophile (e.g., R-COO⁻, RS⁻) | α-Substituted fluoroketone | 1-Fluoro-1-(acyloxy)-2-butanone |

| This compound | Base, then Electrophile (E⁺) | α'-Substituted haloketone | 1-Bromo-1-fluoro-3-E-2-butanone |

| This compound | Alkyne, Cobalt catalyst | Bromo-fluoro-allyl ketone | Complex unsaturated haloketone |

The carbonyl group of this compound is a key site for transformations that lead to valuable halogenated alcohols and amines.

Synthesis of Halogenated Alcohols: The chemoselective reduction of the ketone functionality provides direct access to 1-bromo-1-fluoro-2-butanol. Standard reducing agents such as sodium borohydride (B1222165) can be employed for this transformation. The resulting halohydrins are themselves valuable synthetic intermediates. nih.gov Studies on the addition of difluoroenolates to α-haloketones have successfully produced difluorinated halohydrins, showcasing the compatibility of the carbonyl group in α-haloketones to react selectively in the presence of the halogenated α-carbon. nih.gov

Synthesis of Halogenated Amines: The synthesis of β-fluoro or β-bromo amines from this compound can be envisioned through several pathways. One common method is reductive amination, where the ketone first reacts with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Alternatively, enzymatic approaches offer a green and highly selective route. While transaminases can sometimes lead to dehalogenation, they are also used for the amination of ketones. whiterose.ac.uk The amination of α-fluoroketones using NADPH-dependent reductive aminases has been explored, although it can sometimes yield a mixture of the desired amine and the corresponding alcohol from direct carbonyl reduction. whiterose.ac.uk The Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom, represents another potential, albeit more indirect, synthetic route. libretexts.org

Scaffold for Heterocyclic Synthesis

α-Haloketones are renowned building blocks for the synthesis of a wide variety of heterocyclic compounds. nih.govmdpi.com The two adjacent electrophilic centers, the carbonyl carbon and the α-carbon, allow for versatile condensation reactions with binucleophilic reagents to form five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms. This compound, with its unique substitution, can be used to introduce a fluoromethyl or an ethyl group into the resulting heterocyclic core, depending on the regioselectivity of the cyclization.

The reaction of this compound with various nitrogen-containing nucleophiles is a powerful strategy for constructing N-heterocycles.

Imidazoles: The condensation of α-haloketones with amidines is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.orgresearchgate.net Reacting this compound with a suitable amidine in the presence of a base would likely yield a highly functionalized imidazole. Similarly, reactions with guanidines can produce 2-amino-imidazole derivatives. nih.gov Copper-catalyzed one-pot syntheses from ketones and ammonium carbonate have also been developed to form diverse imidazole derivatives. nih.gov

Pyrazines and Pyrimidines: Dimerization of α-aminoketones, which can be derived from α-haloketones, is a common route to pyrazines. nih.gov Furthermore, α-haloketones react with 2-aminoazoles to form fused pyrimidine derivatives. nih.gov

Other N-Heterocycles: Reactions with hydrazines can lead to the formation of pyridazine derivatives. nih.gov

This compound can also serve as a precursor for oxygen-containing heterocycles, primarily through reactions with oxygen nucleophiles that subsequently engage the carbonyl group.

Oxazoles: The reaction of α-haloketones with primary amides is a classic route to oxazoles, known as the Blümlein-Lewy reaction, which is related to the Bredereck synthesis using formamide. firsthope.co.inresearchgate.netwikipedia.org The Robinson-Gabriel synthesis, involving the cyclodehydration of an α-acylamino ketone (which can be prepared from an α-haloketone), is another fundamental method for oxazole synthesis. pharmaguideline.comcshl.edu Therefore, condensation of this compound with an amide would be a direct route to substituted oxazoles.

Benzofurans: The condensation of α-haloketones with o-hydroxycarbonyl compounds, such as o-hydroxyacetophenone, is an effective method for synthesizing 2-aroylbenzofurans. nih.gov

1,4-Dioxins: The self-condensation of α-haloketones under basic conditions can lead to the formation of 1,4-dioxin derivatives through dimerization. nih.gov

The synthesis of sulfur-containing heterocycles frequently employs α-haloketones as key starting materials.

Thiazoles: The most prominent reaction in this category is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. scribd.comsynarchive.com This reaction is a robust and widely used method for preparing a vast range of thiazole derivatives. ijper.orgorganic-chemistry.orgresearchgate.net Reacting this compound with thioamides or thiourea would provide a direct entry to thiazoles bearing an ethyl group and a fluoromethyl substituent. scirp.orgsemanticscholar.org The reaction's regioselectivity can sometimes be influenced by reaction conditions, particularly acidity. rsc.org The reaction mechanism typically starts with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone. nih.gov

Thiazines: Cyclocondensation reactions of α-haloketones with N-substituted thioacyl derivatives or 4-substituted thiosemicarbazides can be used to synthesize 1,3-thiazines and 1,3,4-thiadiazines, respectively. nih.gov

Table 2: Heterocyclic Scaffolds from this compound

| Heterocycle Class | Reactant Type | Synthetic Method | Potential Product Structure |

|---|---|---|---|

| N-Heterocycles | |||

| Imidazole | Amidine | Condensation | 2,4-Disubstituted Imidazole |

| 2-Aminoimidazole | Guanidine | Condensation | 2-Amino-4,5-disubstituted Imidazole |

| Pyrimidine (fused) | 2-Aminoazole | Cyclocondensation | Fused Pyrimidine System |

| O-Heterocycles | |||

| Oxazole | Amide / Formamide | Bredereck / Blümlein-Lewy | Substituted Oxazole |

| Benzofuran | o-Hydroxyacetophenone | Condensation | 2-Aroylbenzofuran Derivative |

| S-Heterocycles | |||

| Thiazole | Thioamide / Thiourea | Hantzsch Synthesis | Substituted Thiazole |

Applications in Complex Molecular Architecture

This compound serves as a versatile building block in organic synthesis, enabling the construction of intricate molecular structures. Its utility stems from the presence of multiple reactive sites—the carbonyl group and the two distinct halogen atoms—which can be manipulated selectively to introduce specific functionalities into a target molecule. This section explores its application in the strategic introduction of fluorine and bromine and its role in sequential reactions to build functionalized molecules.

The primary role of this compound in this context is not as a source for elemental fluorine or bromine, but as a synthon for introducing a fluorinated keto-moiety into carbon frameworks. The differential reactivity of the carbon-halogen bonds is key to this functionality. The carbon-bromine bond is significantly more labile and susceptible to nucleophilic displacement than the robust carbon-fluorine bond. pearson.com Consequently, the bromide acts as a good leaving group in SN2 reactions, allowing for the selective introduction of the α-fluoroketone unit while the fluorine atom remains intact. pearson.combeilstein-journals.org

This selective reactivity allows for the efficient monofluoroalkylation of various nucleophiles. For instance, an efficient nucleophilic substitution reaction has been reported between α-bromo-α-fluoroketones and thiophenols or phenols. thieme-connect.com This method, which proceeds under mild conditions, demonstrates good functional group tolerance and a broad substrate scope, yielding α-fluoro-β-ketosulfides or α-fluoro-β-ketone ethers in high yields. thieme-connect.com

Table 1: Nucleophilic Substitution Reactions with α-Bromo-α-Fluoroketones

| Nucleophile | Product Type | Yield Range | Reference |

| Thiophenols | α-Fluoro-β-ketosulfide | 78–93% | thieme-connect.com |

| Phenols | α-Fluoro-β-ketone ether | 78–93% | thieme-connect.com |

This strategy effectively installs a fluorine atom and a carbonyl group in a single step, which is a valuable transformation in the synthesis of biologically active molecules and advanced materials.

The initial product formed from the nucleophilic substitution of the bromine atom in this compound can serve as an intermediate for further chemical modifications, illustrating the compound's role in sequential transformations. The retained α-fluoroketone structure is a versatile platform for building molecular complexity.

A notable example is the nickel-catalyzed coupling reaction of α-bromo-α-fluoroketones with arylboronic acids. acs.org This transformation provides an efficient route to access 2-fluoro-1,2-diarylethanones, which are valuable structural motifs. acs.org In this sequence, the bromine atom is first replaced by an aryl group via a cross-coupling reaction. The resulting α-fluoroketone can then be subjected to further transformations at the carbonyl group or other positions. This methodology was successfully applied to the synthesis of the important medical intermediate, flindokalner. acs.org

The carbonyl group within the introduced fragment also presents a reactive handle for a variety of subsequent reactions. These include, but are not limited to:

Reduction of the ketone to a secondary alcohol, creating a chiral center.

Nucleophilic addition to the carbonyl carbon by organometallic reagents to extend the carbon chain.

Formation of enamines or enolates for subsequent alkylation or condensation reactions.

These sequential transformations underscore the utility of this compound as a bifunctional building block, enabling chemists to construct complex, highly functionalized molecules through a step-wise and controlled synthetic strategy.

Table 2: Nickel-Catalyzed Coupling of α-Bromo-α-fluoroketones with Arylboronic Acids

| α-Bromo-α-fluoroketone Substrate | Arylboronic Acid Substrate | Product Type | Significance | Reference |

| General α-Bromo-α-fluoroketone | Arylboronic Acid | 2-Fluoro-1,2-diarylethanone | Efficient access to complex fluorinated structures | acs.org |

| α-Bromo-α-fluoro-2-indolone | Boronic Ester | Flindokalner intermediate | Synthesis of a medically important intermediate | acs.org |

Vii. Derivatives and Analogues of 1 Bromo 1 Fluoro 2 Butanone

Systematic Variation of Alkyl Chain Length and Branching

The synthesis of α-bromo-α-fluoro ketones can be achieved through various methods, including the halogenation of pre-existing ketones. The nature of the alkyl chain attached to the carbonyl group can influence the physical and chemical properties of the resulting dihaloketone.

While specific literature on a homologous series of 1-bromo-1-fluoro-2-alkanones is not extensively detailed, the general synthesis of α-bromoketones provides a foundational approach. For instance, the bromination of 3-methyl-2-butanone (B44728) has been successfully carried out to produce 1-bromo-3-methyl-2-butanone, a branched analogue of the target compound. This reaction is typically performed by treating the ketone with bromine in a suitable solvent. The careful control of reaction conditions is crucial to favor the formation of the desired α-bromoketone over other isomers.

The variation of the alkyl group from a simple ethyl group (as in 1-bromo-1-fluoro-2-butanone) to longer or branched chains is expected to impact the steric hindrance around the carbonyl and the dihalomethyl groups. This, in turn, can affect the reactivity of these compounds in subsequent nucleophilic substitution or addition reactions.

A general approach to synthesizing a variety of α-bromo-α-fluoro-ketones with different alkyl chains would involve the following steps:

Synthesis of the parent ketone: A series of methyl ketones with varying alkyl chains (e.g., propanone, pentan-2-one, 3-methylbutan-2-one) can be synthesized using established methods like Friedel-Crafts acylation or the oxidation of corresponding secondary alcohols.

α-Fluorination: The synthesized ketone can then be subjected to fluorination at the α-position.

α-Bromination: The resulting α-fluoroketone can then be brominated to yield the desired 1-bromo-1-fluoro-2-alkanone.

The following table outlines potential derivatives with varying alkyl chains and their parent ketones:

| Derivative Name | Parent Ketone | Alkyl Group |

| 1-Bromo-1-fluoro-propan-2-one | Propanone | Methyl |

| This compound | Butan-2-one | Ethyl |

| 1-Bromo-1-fluoro-2-pentanone | Pentan-2-one | Propyl |

| 1-Bromo-1-fluoro-3-methyl-2-butanone | 3-Methylbutan-2-one | Isopropyl |

Exploration of Other Geminal Dihalo-Ketones

The replacement of one or both halogen atoms in this compound with other halogens provides a platform to study the effect of the halogen on the compound's reactivity.

1,1-Dibromo-2-butanone: The synthesis of α,α-dibromoketones can be achieved by reacting ketones with an excess of bromine, often under acidic conditions to facilitate enolization. For example, the reaction of butan-2-one with two equivalents of bromine would be the expected route to 1,1-dibromo-2-butanone. These compounds are known to be valuable synthetic intermediates.

1,1-Difluoro-2-butanone: The synthesis of α,α-difluoroketones can be more challenging. One common method involves the deoxofluorination of α-dicarbonyl compounds or the fluorination of silyl (B83357) enol ethers derived from monofluoro ketones. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are often employed for such transformations. The properties of 1,1-difluoro-2-alkanones, such as 1,1-difluoro-2-heptanone, have been studied, indicating the viability of this class of compounds.

The following table provides a comparison of the calculated properties of these analogues:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1-Dibromo-2-butanone | C4H6Br2O | 229.90 |

| 1,1-Difluoro-2-butanone | C4H6F2O | 108.09 |

The synthesis of mixed α,α-dihaloketones like 1-chloro-1-fluoro-2-butanone presents a synthetic challenge in selectively introducing two different halogens. A potential strategy involves the sequential halogenation of the starting ketone. For instance, the α-fluorination of butan-2-one followed by α-chlorination of the resulting 1-fluoro-2-butanone could yield the desired product. The synthesis of α-chloro-α-fluoro carbonyl compounds has been explored, highlighting their potential as precursors for building fluorinated chiral quaternary carbon centers.

The reactivity of these mixed halogen analogues is expected to be influenced by the different electronegativities and leaving group abilities of the two halogens.

Introduction of Additional Functional Groups

The introduction of other functional groups onto the butanone backbone of this compound can lead to derivatives with tailored reactivity for specific synthetic applications, including intramolecular reactions.

Synthesizing derivatives of this compound with functional groups at positions remote from the carbonyl and dihalomethyl groups would require starting with a functionalized ketone. For example, a ketone bearing a hydroxyl, ether, or ester group at the γ- or δ-position could be subjected to the same α-fluorination and α-bromination sequence.

The presence of these remote functional groups could influence the electronic properties of the carbonyl group and potentially participate in intramolecular reactions. For example, a remote hydroxyl group could act as an internal nucleophile.

A particularly interesting area of research involves tethering a reactive functional group to the butanone backbone, setting the stage for intramolecular reactions. This approach can be used to construct cyclic and polycyclic systems.

For instance, a nucleophilic group, such as an amine or a thiol, could be tethered to the butanone via an appropriate linker. Upon activation, this nucleophile could displace one or both of the halogens at the α-position, leading to the formation of a heterocyclic ring. The length and nature of the tether would be crucial in determining the size and type of the resulting ring.

Viii. Future Research Directions

Development of Greener and More Sustainable Synthetic Routes

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. chemistryjournals.net Traditional methods for the synthesis of α-haloketones often rely on hazardous reagents and generate significant waste. nih.govmdpi.com Future research should focus on developing greener synthetic pathways to 1-Bromo-1-Fluoro-2-Butanone and related compounds.

Key areas of investigation include:

Alternative Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. chemistryjournals.net

Catalytic Methods: The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, can offer more sustainable alternatives to stoichiometric reagents.

Biocatalysis: Utilizing enzymes as catalysts for halogenation or other synthetic steps can provide highly selective and environmentally friendly routes, operating under mild conditions. chemistryjournals.net

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of potentially hazardous compounds, while also minimizing waste. chemistryjournals.net

A comparative analysis of potential green synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies for Halogenated Ketones

| Strategy | Advantages | Challenges |

|---|---|---|

| Alternative Solvents | Reduced toxicity and environmental impact, potential for unique reactivity. chemistryjournals.net | May require optimization of reaction conditions, potential for mass transfer limitations. |

| Biocatalysis | High specificity, mild reaction conditions, reduced byproducts. chemistryjournals.net | Enzyme stability and availability, substrate scope may be limited. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. chemistryjournals.net | Scalability can be a challenge, potential for localized overheating. |

| Flow Chemistry | Improved safety and control, enhanced efficiency, easier scale-up. chemistryjournals.net | Initial setup costs can be high, potential for clogging with solid materials. |

Chemo-, Regio-, and Stereoselective Control in Reactions

The presence of multiple reactive sites in this compound—the carbonyl group, the stereogenic center at the α-carbon, and the two different halogen atoms—presents a significant challenge and opportunity for achieving high levels of selectivity in its reactions.

Future research should aim to:

Develop Catalytic Systems: Design and synthesize novel catalysts that can differentiate between the various reactive sites to achieve high chemo-, regio-, and stereoselectivity. This could involve chiral catalysts for enantioselective transformations at the α-carbon.

Investigate Substrate Control: Explore how the structure of the substrate and the nature of the reagents influence the selectivity of reactions. For instance, the steric and electronic properties of different nucleophiles could be systematically studied.

Explore Asymmetric Synthesis: Develop robust methods for the asymmetric synthesis of this compound to obtain enantiomerically pure forms. This would be crucial for applications where chirality is important. The reduction of α-fluoro carbonyl compounds is a key method for the regio- and stereoselective synthesis of vicinal fluorohydrins. researchgate.net

Exploration of Novel Reactivity Patterns and Rearrangements

The unique combination of functional groups in this compound suggests that it may exhibit novel reactivity patterns and undergo interesting rearrangements. α-Halogenated ketones are known to be highly reactive electrophiles in both nucleophilic addition to the carbonyl group and in SN2 nucleophilic displacements. beilstein-journals.orgnih.gov

Future studies could focus on:

Reactions with Diverse Nucleophiles: Systematically investigate the reactions of this compound with a wide range of nucleophiles (e.g., carbon, nitrogen, oxygen, sulfur nucleophiles) to uncover new transformations. nih.gov

Lewis Acid and Transition Metal Catalysis: Explore the use of Lewis acids and transition metal catalysts to promote novel reaction pathways that are not accessible under thermal conditions.

Rearrangement Reactions: Investigate the potential for skeletal rearrangements, such as Favorskii-type rearrangements, which could lead to the formation of valuable and complex molecular architectures.

Advanced Mechanistic Studies using Modern Analytical Techniques

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the selectivity of reactions. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

Future mechanistic investigations should employ a combination of experimental and computational techniques:

In-situ Spectroscopy: Utilize techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Perform detailed kinetic analyses to determine reaction orders, activation parameters, and to elucidate the rate-determining steps of key transformations.

Isotope Labeling Studies: Employ isotopically labeled substrates to trace the fate of atoms during a reaction and to distinguish between different possible mechanistic pathways.

Computational Design of Novel Catalysts for Synthesis and Transformations

Computational chemistry offers a powerful tool for the rational design of new catalysts with enhanced activity and selectivity. jnu.ac.in By modeling the interactions between a catalyst, substrate, and reagents, it is possible to predict the performance of a catalyst before it is synthesized in the laboratory.

Future computational studies in this area should focus on:

High-Throughput Screening: Use computational methods to rapidly screen large libraries of potential catalysts for the synthesis and transformation of this compound.

Transition State Analysis: Perform detailed quantum chemical calculations to model the transition states of key reaction steps. This can provide valuable insights into the factors that control the selectivity of a reaction.

Predictive Modeling: Develop predictive models that can accurately forecast the outcome of a reaction based on the structure of the catalyst and the reaction conditions. Recent advancements in generative AI methods are enabling the design of new enzymes from scratch. biorxiv.orgbiorxiv.org

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-1-Fluoro-2-Butanone, and how can by-product formation be minimized?

Answer: The synthesis of halogenated ketones like this compound typically involves halogenation of a precursor ketone. For bromination, copper(II) bromide (CuBr₂) under reflux conditions is effective, as demonstrated in the synthesis of structurally similar 2-Bromo-1-furan-2-yl-ethanone . Fluorination may require selective reagents like Deoxo-Fluor or DAST to avoid over-halogenation. Key steps include:

- Temperature control : Maintain reflux temperatures (e.g., 80–100°C) to ensure complete reaction while minimizing thermal decomposition.

- Solvent selection : Use polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates.

- Purification : Column chromatography or fractional distillation can isolate the product from by-products like dihalogenated species .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer: A multi-technique approach is critical:

- NMR :

- ¹H NMR : Identify protons adjacent to the carbonyl group (δ 2.5–3.5 ppm) and coupling patterns influenced by fluorine (¹⁹F-¹H coupling).

- ¹³C NMR : Carbonyl carbon (δ 190–210 ppm) and halide-substituted carbons (δ 30–50 ppm for C-Br; δ 90–110 ppm for C-F).

- ¹⁹F NMR : A singlet near δ -150 to -170 ppm confirms fluorine presence .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (M⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Answer: The electron-withdrawing nature of both halogens increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents or amines). However:

- Bromine : Stronger inductive (-I) effect than fluorine, polarizing the carbonyl group more significantly.

- Fluorine : Smaller size allows for tighter orbital overlap, potentially stabilizing transition states in SN₂ mechanisms.

Competitive elimination (e.g., dehydrohalogenation) may occur if steric hindrance is present. Computational DFT studies can map charge distribution and transition-state geometries .

Q. How can contradictory data in reaction yields or selectivity be resolved for this compound derivatives?

Answer: Discrepancies often arise from:

- Impurity in reagents : Validate reagent purity via GC-MS or HPLC (e.g., trace moisture in fluorinating agents reduces yields) .

- Reaction monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation.

- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. solvent effects) .

For example, highlights high-purity synthesis using rigorously dried solvents and inert atmospheres to suppress side reactions.

Q. What computational strategies are suitable for predicting the stability and regioselectivity of this compound in synthetic pathways?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for competing pathways (e.g., bromination at C1 vs. C3).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. Polar solvents stabilize ionic intermediates, favoring SN1 mechanisms.

- NBO Analysis : Quantify hyperconjugative interactions between halogens and the carbonyl group to predict directing effects .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

Answer: Key scalability issues include:

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat generation during halogenation.

- Halogen compatibility : Avoid metal catalysts (e.g., Fe or Al) that may react with bromine. Glass-lined reactors are preferred.

- Waste management : Bromine and fluorine by-products require neutralization (e.g., Na₂S₂O₃ for Br₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products